molecular formula C6H9F3N4O B13491685 1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine

1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13491685
M. Wt: 210.16 g/mol
InChI Key: JHIYDUYFIQQKAG-UHFFFAOYSA-N
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Description

1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine is a chemical compound characterized by the presence of a trifluoroethoxy group attached to an ethyl chain, which is further connected to a triazole ring

Preparation Methods

The synthesis of 1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine typically involves multiple steps. One common synthetic route includes the reaction of 2,2,2-trifluoroethanol with an appropriate alkylating agent to form the trifluoroethoxyethyl intermediate. This intermediate is then reacted with a triazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions, using reagents such as halogens or nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Scientific Research Applications

1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: It is utilized in the development of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

    This compound: Similar in structure but with different substituents on the triazole ring.

    This compound: Differing in the length or nature of the alkyl chain.

    This compound: Featuring other halogenated ethoxy groups.

The uniqueness of this compound lies in its specific trifluoroethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9F3N4O

Molecular Weight

210.16 g/mol

IUPAC Name

1-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H9F3N4O/c7-6(8,9)3-14-2-1-13-4-11-5(10)12-13/h4H,1-3H2,(H2,10,12)

InChI Key

JHIYDUYFIQQKAG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCOCC(F)(F)F)N

Origin of Product

United States

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